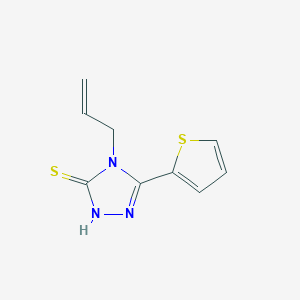

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an allyl group, a thiophene ring, and a thiol group attached to the triazole ring. It has the molecular formula C9H9N3S2 and a molecular weight of 223.32 g/mol

Mecanismo De Acción

Target of Action

Related compounds such as 1,2,4-triazole derivatives have been reported to exhibit kinase inhibition .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Biochemical Pathways

Related compounds such as 1,2,4-triazole derivatives have been associated with various biological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .

Pharmacokinetics

Related compounds such as chalcones have shown good pharmacokinetic properties as assessed by admet .

Action Environment

It’s known that various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole derivative . The reaction conditions often include refluxing the reaction mixture in ethanol or another suitable solvent, with the addition of a catalyst such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound can be used in the synthesis of coordination complexes and hybrid materials, which have applications in catalysis and electronic devices.

Proteomics Research: It is used as a reagent in proteomics research to study protein interactions and modifications.

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-allyl-5-(4,5-dimethylthien-3-yl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the allyl group and the thiophene ring, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications in medicinal chemistry and materials science .

Actividad Biológica

4-Allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its efficacy against various pathogens.

The molecular formula of this compound is C9H9N3S2, with a molecular weight of 223.32 g/mol. The compound features a triazole ring substituted with an allyl group and a thienyl moiety, which are critical for its biological activity.

Synthesis Methods

Recent studies have demonstrated various synthetic routes for this compound. For instance, ultrasound-assisted synthesis has been shown to enhance yields significantly compared to conventional methods . The synthesis typically involves coupling reactions using electrophiles under controlled conditions.

Antifungal Activity

- Mechanism of Action : The triazole core is known for its ability to inhibit cytochrome P450 enzymes in fungi, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis . This inhibition leads to the accumulation of toxic sterols and disrupts fungal cell membrane integrity.

- Efficacy Against Fungal Strains : In vitro studies have shown that derivatives of triazoles exhibit significant antifungal activity against various strains. For example, compounds with electron-donating groups have demonstrated enhanced antifungal potency .

- Case Study : A study evaluating several triazole derivatives found that compounds similar to 4-allyl-5-thien-2-yltriazoles exhibited IC50 values ranging from 13 µg/mL to over 28 µg/mL against HepG2 liver cancer cells, indicating potential cross-reactivity with fungal cells as well .

Antibacterial Activity

- Broad Spectrum : Triazoles have also shown antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary screening indicated that compounds based on the triazole scaffold can inhibit bacterial growth effectively .

- Case Study : In a recent study on Schiff bases derived from triazoles, several compounds exhibited IC50 values against Staphylococcus aureus and Pseudomonas aeruginosa ranging from 22 µg/mL to 33 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of 4-allyl-5-thien-2-yltriazoles can be significantly influenced by the nature of substituents on the triazole ring:

- Electron-donating groups (e.g., methyl groups) enhance anti-proliferative activity.

- Electron-withdrawing groups (e.g., bromo groups) tend to reduce potency .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-prop-2-enyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFGYLPKWBDFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351651 |

Source

|

| Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187795-50-2 |

Source

|

| Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.